R.g.-Keto I
Description
Properties
Molecular Formula |
C41H58O2 |
|---|---|
Molecular Weight |
582.9 g/mol |
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-5-one |
InChI |
InChI=1S/C41H58O2/c1-33(2)19-14-22-36(5)25-17-27-37(6)26-15-23-34(3)20-12-13-21-35(4)24-16-28-38(7)29-18-30-39(8)40(42)31-32-41(9,10)43-11/h12-13,15-21,23-30H,14,22,31-32H2,1-11H3/b13-12+,23-15+,24-16+,27-17+,29-18+,34-20+,35-21+,36-25+,37-26+,38-28+,39-30+ |
InChI Key |
KAWQESUNKWSPBA-NMWBISKFSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C(=O)CCC(C)(C)OC)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)CCC(C)(C)OC)C)C)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in R.g.-Keto I undergoes nucleophilic attack, forming intermediates that are protonated to yield alcohols or secondary metabolites.
Mechanistic Insights :
-
Step 1 : Nucleophile (e.g., CN⁻) attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate.
Oxidation and Reduction
The keto group and carboxylic acid moiety participate in redox reactions:
Kinetic Data :
-
Reduction with NaBH₄ proceeds with ΔG‡ ≈ 50 kJ/mol, while LiAlH₄ exhibits higher exothermicity (ΔH = −120 kJ/mol) .
Enzyme-Catalyzed Reactions
This compound serves as a substrate in enzymatic processes:
Key Findings :
-
Transesterification : Immobilized lipases enhance yield (≥80%) by stabilizing the transition state.
-
Decarboxylation : Under acidic conditions, this compound undergoes decarboxylation to form an acyl-CoA derivative (ΔG = −30 kJ/mol) .
Keto-Enol Tautomerism
The equilibrium between keto and enol forms influences reactivity:
Thermodynamic Data :
Q & A
Q. How can researchers design preclinical toxicity studies for this compound to meet dual academic and regulatory standards?
- Methodological Answer : Follow ICH S7B and S1B guidelines for cardiovascular and carcinogenicity testing. In vivo studies should include histopathology (hematoxylin-eosin staining) and clinical chemistry panels. Data transparency is critical: publish raw datasets in repositories like Figshare and document protocol deviations in supplementary materials .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
